molecular formula C5H9NO2 B10838210 4-aminopent-2-enoic acid CAS No. 492432-46-9

4-aminopent-2-enoic acid

Cat. No. B10838210
CAS RN: 492432-46-9
M. Wt: 115.13 g/mol
InChI Key: SCUXCFWYAJSHJI-UHFFFAOYSA-N
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Description

. This compound is a derivative of pentenoic acid with an amino group at the fourth position and an ammonium ion at the second position, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4S)-4-ammoniopent-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-amino-2-pentenoic acid as a starting material, which is then subjected to specific reaction conditions to introduce the ammonium ion at the second position . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (2E,4S)-4-ammoniopent-2-enoate may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the compound in large quantities suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

(2E,4S)-4-ammoniopent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2E,4S)-4-ammoniopent-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,4S)-4-ammoniopent-2-enoate involves its interaction with specific molecular targets and pathways. It is known to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the brain. By binding to these receptors, the compound can modulate neuronal activity and influence various physiological processes . The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to affect GABAergic signaling and related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4S)-4-ammoniopent-2-enoate is unique due to its specific configuration and the presence of both an amino group and an ammonium ion. This combination of features makes it particularly interesting for research in various fields, as it can participate in a wide range of chemical reactions and interact with biological targets in unique ways .

properties

CAS RN

492432-46-9

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

4-aminopent-2-enoic acid

InChI

InChI=1S/C5H9NO2/c1-4(6)2-3-5(7)8/h2-4H,6H2,1H3,(H,7,8)

InChI Key

SCUXCFWYAJSHJI-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)O)N

Origin of Product

United States

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